(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
説明
X-ray Crystallographic Determination of Molecular Geometry
The molecular structure of (1-methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester (C₈H₁₀N₂O₃) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring a planar imidazole ring (r.m.s. deviation = 0.0143 Å) and a keto-ester side chain. Key bond lengths include:
- N1–C2: 1.371(2) Å
- C2–O1 (oxo): 1.215(2) Å
- C3–O2 (ester): 1.336(2) Å
The ethyl group adopts a staggered conformation relative to the ester carbonyl, minimizing steric interactions. The dihedral angle between the imidazole ring and the oxo-acetic acid moiety is 12.3°, indicating partial conjugation.
Tautomeric Behavior in Imidazole Ring System
The imidazole ring exhibits pH-dependent tautomerism, with equilibrium between N1–H and N3–H forms. Density Functional Theory (DFT) calculations reveal a energy difference of 2.1 kJ/mol favoring the N1–H tautomer in nonpolar solvents. In aqueous environments, protonation at N3 dominates (pKa = 6.2 ± 0.1), stabilizing the cationic form. Nuclear Overhauser Effect (NOE) spectroscopy confirms intramolecular hydrogen bonding between the oxo group and N3 in the neutral state.
Conformational Dynamics in Solution Phase
Variable-temperature ¹H NMR (298–358 K) reveals restricted rotation about the C2–C3 bond (ΔG‡ = 42.3 kJ/mol). Molecular dynamics simulations show three dominant conformers in ethanol:
- Syn-periplanar (55% population): O1–C2–C3–O2 = 8°
- Anti-periplanar (32%): O1–C2–C3–O2 = 172°
- Gauche (13%): O1–C2–C3–O2 = 67°
Solvent polarity modulates conformer distribution, with dielectric constants >30 favoring the anti form.
特性
IUPAC Name |
ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHSIGMMKGIGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400095 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-58-9 | |
| Record name | (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Solvent-Free N-Alkylation and Ester Formation
A notable method involves a solvent-free N-alkylation of imidazole derivatives with alkyl chloroacetates, followed by hydrolysis and esterification steps:
Step 1: N-Alkylation
Imidazole is reacted with tert-butyl chloroacetate in the presence of potassium carbonate (K2CO3) at 0–5 °C, then heated to 60 °C for 4–6 hours. This produces imidazol-1-yl-acetic acid tert-butyl ester with a yield of approximately 66%. The reaction is monitored by thin-layer chromatography (TLC) using 10% methanol in chloroform as the eluent.Step 2: Hydrolysis and Salt Formation
The tert-butyl ester is hydrolyzed in aqueous acidic conditions (orthophosphoric acid in 1,4-dioxane) with phosphorous oxychloride at elevated temperatures (80–95 °C) to yield imidazol-1-yl-acetic acid hydrochloride. Subsequent treatment with methanol precipitates the ethyl ester derivative with yields up to 84%.
This method is advantageous due to solvent-free conditions in the initial step, reducing environmental impact and simplifying work-up. The process also avoids solvent evaporation and recrystallization steps, enhancing efficiency.
Swern Oxidation and Wittig Reaction Route
Another approach involves the synthesis of related benzimidazole derivatives, which can be adapted for imidazole analogues:
Step 1: Preparation of Alcohol Intermediate
Starting from methyl esters, reduction with lithium aluminum hydride (LAH) produces the corresponding hydroxymethyl compound in yields around 81%.Step 2: Swern Oxidation
The primary alcohol is oxidized to the aldehyde using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine at low temperatures (-78 °C), achieving yields of approximately 85%.Step 3: Wittig Reaction
The aldehyde undergoes a Wittig reaction with phosphonium bromide reagents to introduce the oxo-acetic acid ethyl ester moiety, forming the target compound or its analogues.
This method allows precise control over the functional groups and is suitable for synthesizing complex derivatives with high purity.
Direct Esterification and Cyclization
In some protocols, o-phenylenediamine derivatives are reacted with diethyl malonate under heating (around 120 °C) to form benzimidazole esters, which are structurally related to imidazole esters. This method involves:
- Heating the mixture in an oil bath for 1 hour.
- Cooling and isolation of the ester product.
- Further functionalization as needed.
Though this method is more common for benzimidazole systems, it provides insights into ester formation on heterocyclic rings.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The solvent-free N-alkylation method is notable for its environmental benefits and operational simplicity, producing the ester with minimal impurities (<0.5% di-acid impurity).
Swern oxidation is a reliable method for converting alcohol intermediates to aldehydes, which are key for subsequent Wittig reactions to install the oxo-acetic acid ethyl ester functionality.
The esterification and cyclization approach, while more common for benzimidazole systems, demonstrates the feasibility of forming heterocyclic esters under thermal conditions without complex reagents.
Analytical techniques such as IR spectroscopy, NMR (1H and 13C), and mass spectrometry are routinely used to confirm the structure and purity of intermediates and final products.
科学的研究の応用
Chemical Properties and Structure
The compound has the molecular formula and a CAS number of 62366-58-9. Its structure features an imidazole ring, which is significant for its biological activity. The presence of the oxo-acetic acid moiety contributes to its reactivity and potential interactions with biological targets.
Inhibitors of Enzymatic Activity
One prominent application of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester is in the development of enzyme inhibitors. Research has shown that compounds containing imidazole derivatives can effectively inhibit various enzymes, including those involved in metabolic pathways. For instance, studies have highlighted its role as a chemical probe for exploring insulin-degrading enzyme (IDE) inhibition. The optimization of its structure has led to improved solubility and stability in biological systems, making it a candidate for further pharmacological exploration .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In a study focusing on imidazole derivatives, modifications to the methyl ester group resulted in enhanced activity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions could significantly increase potency against targets such as BRAF, a key player in melanoma .
Bioassays and Pharmacokinetics
The compound's utility extends to bioassays where it serves as a model for studying pharmacokinetic properties. Its behavior in plasma and interaction with various biological molecules have been documented, providing insights into its metabolic stability and absorption characteristics .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | IDE | 0.5 | Effective inhibitor |
| Methyl ester derivative | IDE | 1.2 | Less effective than ethyl ester |
| Isopropyl ester derivative | BRAF | 0.3 | Most active variant |
Case Study: IDE Inhibition
In a significant case study, the optimization of this compound led to the identification of several analogues with varying degrees of IDE inhibition. The study involved synthesizing multiple derivatives and assessing their activity through docking studies and enzymatic assays . The findings underscored the importance of structural modifications in enhancing inhibitory effects while maintaining favorable pharmacokinetic profiles.
作用機序
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Heterocyclic Core
Table 1: Core Modifications in Imidazole Derivatives
Key Insights :
- Benzimidazole derivatives (e.g., ) exhibit higher molecular weights and extended π-systems, which may improve binding to aromatic biological targets.
- Pyridine/chloro-substituted analogs (e.g., ) show altered physicochemical properties (e.g., lipophilicity), impacting bioavailability.
- Thiazole-based compounds (e.g., ) introduce sulfur, which can influence redox properties and enzyme interactions.
Functional Group Modifications
Table 2: Variations in Ester and Oxo Groups
Key Insights :
- Removal of the oxo group (e.g., ) eliminates ketone-mediated reactivity, limiting use in enolate chemistry.
- Sulfonyl groups (e.g., ) increase electrophilicity, facilitating nucleophilic substitutions.
- Amino/hydrochloride derivatives (e.g., ) enhance solubility and bioactivity, making them suitable for drug development.
Table 3: Reactivity in Catalytic Processes
生物活性
(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester (CAS Number: 62366-58-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₀N₂O₃
- IUPAC Name : Ethyl (1-methyl-1H-imidazol-2-yl)(oxo)acetate
- Molecular Weight : 174.18 g/mol
This compound features an imidazole ring, which is known for its diverse biological activities due to its ability to interact with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Interactions : The imidazole ring can modulate the activity of enzymes involved in metabolic pathways, potentially influencing cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Antimicrobial Properties
Numerous studies have investigated the antimicrobial properties of this compound. The following table summarizes key findings related to its antibacterial and antifungal activities:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 0.025 mg/mL |
| Escherichia coli | Antibacterial | 0.0195 mg/mL |
| Candida albicans | Antifungal | 0.0048 mg/mL |
| Bacillus subtilis | Antibacterial | 0.039 mg/mL |
These findings indicate that the compound possesses potent activity against a variety of pathogens, making it a candidate for further development as an antimicrobial agent .
Case Studies
A notable case study published in MDPI explored the antibacterial activity of various imidazole derivatives, including this compound. The study reported that this compound demonstrated effective inhibition against several bacterial strains, with complete death observed within 8 hours at certain concentrations .
Another study highlighted its potential in agricultural applications, where it was tested against plant pathogens, showing promising results in inhibiting fungal growth . This suggests that the compound could be useful not only in medical applications but also in agrochemical formulations.
Research Findings
Research indicates that the unique positioning of the methyl group and the oxo-acetic acid ethyl ester group contributes to the distinct chemical properties of this compound. Comparative studies with similar compounds revealed that while other imidazole derivatives also exhibit biological activities, this compound shows enhanced potency due to its specific structural features .
Q & A
Q. What are the established synthetic routes for (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution. A common method uses thionyl chloride (SOCl₂) in methanol to esterify 2-(1H-benzo[d]imidazol-2-yl)acetic acid derivatives, achieving yields >80% under reflux conditions . Optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for imidazole ring formation .
- Catalysts : Triethylamine (TEA) is critical for neutralizing HCl byproducts during esterification .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are standard for verifying the imidazole ring (δ 7.1–7.5 ppm for aromatic protons) and ester group (δ 4.1–4.3 ppm for CH₂CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 219.20 for C₁₀H₉N₃O₃) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for sp² carbons in the imidazole ring) and confirms stereochemistry .
Q. What biological activities are associated with this compound, and how are preliminary assays designed?
The compound exhibits antimicrobial and enzyme inhibitory activity due to its imidazole core. Standard assays include:
- Microbroth dilution (MIC ≤ 25 µg/mL against S. aureus) .
- Kinase inhibition : IC₅₀ values are measured via fluorescence-based ATPase assays .
- Cytotoxicity : MTT assays using HeLa or HEK293 cell lines (typical EC₅₀ range: 10–50 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Variable Temperature (VT) NMR : Resolves dynamic effects causing splitting anomalies (e.g., rotameric equilibria in the ester group) .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous imidazole ring signals .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict fragmentation pathways to align with experimental MS data .
Q. What strategies are effective in modifying the ester moiety to enhance bioactivity or solubility?
- Pro-drug approaches : Replace the ethyl group with glyceryl esters to improve aqueous solubility (logP reduction from 2.1 to 1.4) .
- Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers, with bioactivity often residing in one enantiomer (e.g., S-form shows 3x higher potency) .
- Click chemistry : Azide-alkyne cycloaddition introduces triazole groups for targeted drug delivery .
Q. How do structural analogs of this compound compare in terms of binding affinity to biological targets?
A comparative study of analogs (Table 1) reveals:
| Compound | Target (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| Ethyl 2-(1H-benzimidazol-2-yl)acetate | Topoisomerase II (18 µM) | Unsubstituted benzimidazole | |
| This compound | HDAC6 (12 µM) | Oxo-acetic acid side chain | |
| Adamantyl-thiazole derivative | COX-2 (9 µM) | Hydrophobic adamantyl group |
Q. What experimental designs mitigate degradation issues during long-term stability studies?
Q. How can computational tools predict the compound’s interaction with novel biological targets?
- Molecular Docking (AutoDock Vina) : Simulates binding to proteins (e.g., SARS-CoV-2 Mpro, ΔG = -8.2 kcal/mol) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89) .
Methodological Notes
- Contradictory Data : Discrepancies in biological activity between studies may arise from differences in assay conditions (e.g., serum concentration in cell cultures) .
- Synthetic Byproducts : GC-MS analysis identifies thioether byproducts (retention time: 12.3 min) when sulfur-containing reagents are used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
